

An In-depth Technical Guide on the Binding Affinity and Kinetics of LY186126

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Compound of Interest

Compound Name: LY 186126

Cat. No.: B1675591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of LY186126, a potent inhibitor of phosphodiesterase type IV (PDE4). The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look at its binding affinity, the underlying signaling pathways, and the experimental methods used for its characterization.

Core Concepts: Binding Affinity and Mechanism of Action

LY186126 is a structural analogue of indolidan and functions as a potent and selective inhibitor of type IV cyclic AMP phosphodiesterase (PDE4).[1] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signal transduction pathways.[2][3] By inhibiting PDE4, LY186126 increases intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This modulation of the cAMP signaling pathway underlies the pharmacological effects of LY186126.

Quantitative Binding Data

The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. For LY186126, the affinity has been characterized

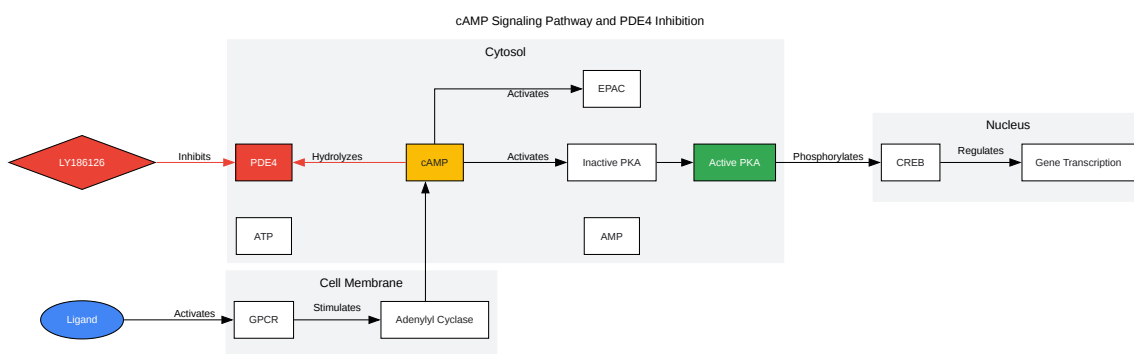
using its tritiated form, [3H]LY186126, in radioligand binding assays.

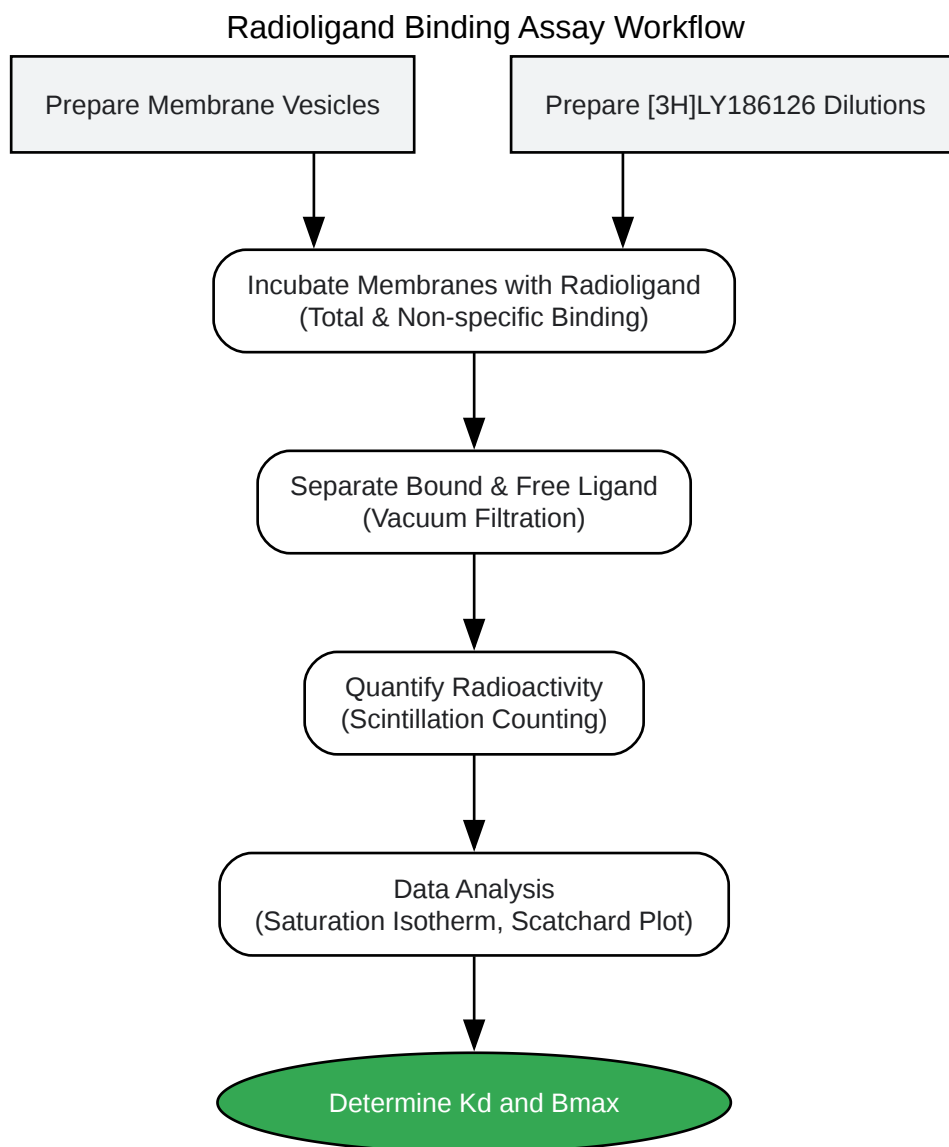
Radioligand	Preparation	Affinity Metric (Kd)	Reference
[3H]LY186126	Purified canine cardiac sarcoplasmic reticulum vesicles	4 nM	[1]

Note: At present, publicly available data on the binding kinetics (association rate constant, k_{on} , and dissociation rate constant, k_{off}) of LY186126 are limited. Further research is required to fully characterize the kinetic profile of this compound.

Signaling Pathway

The mechanism of action of LY186126 is intrinsically linked to the cAMP signaling cascade. The following diagram illustrates the pathway and the point of intervention for a PDE4 inhibitor like LY186126.





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References

- 1. Specific binding of [3H]LY186126, an analogue of indolidan (LY195115), to cardiac membranes enriched in sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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